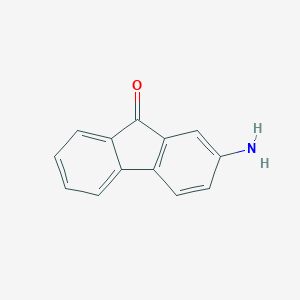

2-Amino-9-fluorenone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-aminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJODITPGMMSNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184943 | |

| Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195911 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3096-57-9 | |

| Record name | 2-Amino-9H-fluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3096-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminofluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOFLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ78W0R94U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-9-fluorenone: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-9-fluorenone. Tailored for researchers, scientists, and drug development professionals, this document includes detailed experimental protocols and explores the compound's role as a versatile intermediate in the synthesis of biologically active molecules.

Core Chemical Properties

This compound is an aromatic organic compound featuring a fluorenone backbone substituted with an amino group.[1][2] Its chemical structure lends itself to a variety of chemical modifications, making it a valuable building block in medicinal chemistry and materials science.[1]

| Property | Value | References |

| Molecular Formula | C₁₃H₉NO | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | Orange to brown to dark purple powder/crystals | [3] |

| Melting Point | 157-160 °C | [3] |

| Boiling Point | 331.88 °C (rough estimate) | [3] |

| Solubility | Soluble in alcohol and ether; insoluble in water. Almost transparent in hot methanol. | [3] |

| pKa | 3.06 ± 0.20 (Predicted) | [3] |

| CAS Number | 3096-57-9 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of 9-fluorenone followed by the reduction of the resulting 2-nitro-9-fluorenone.

Experimental Protocol:

Step 1: Synthesis of 2-Nitro-9-fluorenone

This procedure is adapted from established methods for the nitration of fluorenone.[4]

-

Materials:

-

9-Fluorenone

-

Nitric acid (65%)

-

Sulfuric acid (96%)

-

Water

-

-

Procedure:

-

In a round-bottom flask, suspend 9-fluorenone in water.

-

Carefully add a mixture of nitric acid (2.8 equivalents) and sulfuric acid (3.6 equivalents) to the suspension.

-

Heat the reaction mixture to 80°C for 1.5 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitate by filtration.

-

Wash the solid with water to remove any remaining acid.

-

Recrystallize the crude product from an appropriate solvent to yield pure 2-nitro-9-fluorenone.

-

Step 2: Synthesis of this compound (Reduction of 2-Nitro-9-fluorenone)

This protocol is a generalized procedure based on the common method of reducing aromatic nitro compounds using tin(II) chloride.[1][5][6]

-

Materials:

-

2-Nitro-9-fluorenone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 2-nitro-9-fluorenone in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the solution of 2-nitro-9-fluorenone with stirring.

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

-

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various compounds with potential therapeutic applications and as a tool in chemical biology.[1]

Precursor to Biologically Active Molecules

Derivatives of this compound have shown promise as antimicrobial and anticancer agents.[7][8] For instance, Schiff bases synthesized from this compound have been investigated for their biological activities.[7]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This is a general procedure for the synthesis of Schiff bases from 9-fluorenone derivatives.[7]

-

Materials:

-

This compound

-

An appropriate aldehyde or ketone

-

Ethanol

-

Catalytic amount of glacial acetic acid

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a stoichiometric amount of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Fluorescent Probe Applications

The fluorenone core is known for its fluorescent properties.[2] While specific protocols for this compound as a fluorescent probe are not extensively detailed in the literature, its structural similarity to other fluorescent amine-reactive probes suggests its potential in this area. The primary amino group can be derivatized to create probes for various analytical applications.

Potential Signaling Pathway Modulation by Fluorenone Derivatives

While research on the direct interaction of this compound with cellular signaling pathways is limited, studies on its derivatives provide insights into potential mechanisms of action. For instance, a novel fluorenone derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has been shown to exhibit anticancer activity in human hepatocellular carcinoma cells.[9] The proposed mechanism involves the generation of reactive oxygen species (ROS), which subsequently triggers apoptosis, anoikis, and autophagy.[9]

This example illustrates a potential mechanism by which fluorenone-based compounds can exert their biological effects and highlights a promising avenue for future research into the therapeutic applications of this compound and its derivatives.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. jocpr.com [jocpr.com]

- 8. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-9-fluorenone (CAS: 3096-57-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-9-fluorenone, a versatile organic compound with significant potential in materials science and as a chemical intermediate. This document consolidates key data, experimental protocols, and conceptual workflows to support its application in research and development.

Core Properties and Specifications

This compound is an aromatic ketone characterized by a fluorene backbone with an amino group substitution.[1] This structure imparts fluorescent properties and chemical reactivity that are valuable in various synthetic applications.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Source |

| CAS Number | 3096-57-9 | [1] |

| Molecular Formula | C₁₃H₉NO | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Orange to brown to dark purple powder/crystal | |

| Melting Point | 157-160 °C | |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [3] |

| Purity | >98.0% (HPLC) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectral Data

| Peak | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| A | 7.549 | d | 1.2 Hz | Aromatic Proton |

| B | 7.382 | t | 7.5 Hz | Aromatic Proton |

| C | 7.320 | d | 7.5 Hz | Aromatic Proton |

| D | 7.252 | d | 7.9 Hz | Aromatic Proton |

| E | 7.133 | t | 7.3 Hz | Aromatic Proton |

| F | 6.957 | dd | 7.9, 2.2 Hz | Aromatic Proton |

| G | 6.709 | d | 2.2 Hz | Aromatic Proton |

| J | 3.91 | s | - | -NH₂ |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 193.1 | C=O |

| 144.1 | Aromatic C |

| 134.4 | Aromatic C |

| 133.9 | Aromatic C |

| 128.8 | Aromatic C |

| 123.8 | Aromatic C |

| 120.1 | Aromatic C |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3250 | N-H stretch (amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 1715 | C=O stretch (ketone) |

| 1650-1580 | N-H bend (amine) |

| 1600-1475 | C=C stretch (aromatic) |

| 1335-1250 | C-N stretch (aromatic amine) |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the reduction of 2-nitro-9-fluorenone. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.

Synthesis of this compound via Nitro Reduction

This protocol details the reduction of 2-nitro-9-fluorenone to this compound.

Materials:

-

2-nitro-9-fluorenone

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitro-9-fluorenone in ethanol.

-

Addition of Reducing Agent: To this solution, add an excess of stannous chloride dihydrate (typically 3-5 equivalents).

-

Acidification: Carefully add concentrated hydrochloric acid to the mixture. The reaction is often exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate. The product will move into the organic layer.

-

Workup: Separate the organic layer and wash it with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Below is a visual representation of the synthesis workflow.

Caption: Synthesis Workflow of this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and has applications as a fluorescent probe.

Intermediate for Organic Electronic Materials

The fluorene core is a common motif in materials designed for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The amino group on this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex, conjugated molecules with tailored electronic properties.[1]

Fluorescent Probe for Amines

The inherent fluorescence of the fluorenone scaffold can be modulated by the amino group. This property can be exploited for the development of fluorescent probes for the detection of various analytes, including amines.[1][4] The interaction of the probe with an analyte can lead to a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal.

Experimental Protocol: General Procedure for Amine Sensing

-

Probe Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol).

-

Analyte Solutions: Prepare solutions of the amine analytes of interest at various concentrations.

-

Fluorescence Measurement: In a cuvette, mix the probe solution with the analyte solution.

-

Data Acquisition: Record the fluorescence emission spectrum of the mixture using a spectrofluorometer. The excitation wavelength should be chosen based on the absorption maximum of this compound.

-

Analysis: Analyze the changes in fluorescence intensity or emission wavelength as a function of the analyte concentration to determine the sensitivity and selectivity of the probe.

The proposed mechanism for amine sensing is illustrated in the following diagram.

Caption: Proposed Amine Sensing Mechanism.

Biological Activity

While extensive research has been conducted on the antimicrobial and anticancer properties of various fluorenone derivatives, specific biological activity data for this compound is limited in the current literature.[2][5][6][7] Studies on related compounds suggest that the fluorenone scaffold can be a pharmacophore for designing antitumor agents, potentially through mechanisms like topoisomerase inhibition.[7] However, further investigation is required to elucidate the specific biological effects and potential therapeutic applications of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of this compound. For more specific applications and in-depth studies, consulting the primary scientific literature is recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-9-fluorenone molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the physicochemical properties of 2-Amino-9-fluorenone, a key organic compound. Its unique structure, featuring a fluorenone backbone with an amino group, makes it a significant intermediate in various synthetic processes.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₃H₉NO[1][2][3][4][5] |

| Molecular Weight | 195.22 g/mol [1][2][3][4][5] |

| CAS Number | 3096-57-9[1][2][3][4] |

| Appearance | Brown powder[1] |

| Melting Point | 157-160 °C[1][2] |

Logical Relationship of Chemical Information

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.

Figure 1: Relationship between this compound and its core chemical properties.

Disclaimer: As an AI model, I am unable to generate experimental protocols or detailed signaling pathways. The information provided is for informational purposes and should be cross-referenced with peer-reviewed literature for experimental design and execution.

References

Technical Guide: Physicochemical Properties of 2-Amino-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of 2-Amino-9-fluorenone (CAS No: 3096-57-9), a pivotal intermediate in organic synthesis and a valuable tool in analytical chemistry.[1][2] This document outlines its key physical properties, standardized experimental protocols for their determination, and visual workflows for its primary applications.

Core Physicochemical Data

Quantitative analysis of this compound's physical characteristics is essential for its application in research and development. The following table summarizes its melting point and solubility profile based on available literature.

| Property | Value | Solvents |

| Melting Point | 157-160 °C[1][3][4] | Not Applicable |

| Solubility | Soluble | Alcohol, Ether[3] |

| Almost transparent | Hot Methanol[3][5] | |

| Insoluble | Water[3] |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental to verifying the purity and understanding the behavior of a compound in various systems. The following are detailed, standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted standard technique for determining the melting point of a crystalline organic solid.[5]

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded as the melting range. A narrow melting range is indicative of a high-purity compound.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[2]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Determination: Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[6]

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The recorded values constitute the melting range.

Solubility Determination (Qualitative)

This protocol outlines a standard qualitative method to determine the solubility of an organic compound in various solvents.

Principle: A small, pre-weighed amount of the solute is mixed with a measured volume of a solvent. Solubility is determined by visual observation of whether the solute dissolves completely.

Apparatus:

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

Balance

-

Spatula

-

Sample of this compound

-

Various solvents (e.g., water, ethanol, methanol, ether)

Procedure:

-

Sample Measurement: Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[7]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[7]

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[7]

-

Observation: Observe the mixture closely. If the compound dissolves completely, it is considered soluble in that solvent under the tested conditions. If any solid particles remain, the compound is considered insoluble or sparingly soluble.

-

Repeatability: Repeat the procedure for each solvent to be tested. For hot solvent solubility, the mixture can be gently heated in a water bath.

Visualized Workflows

The following diagrams illustrate the logical flow of common experimental procedures involving this compound.

References

A Technical Guide to the Spectral Characteristics of 2-Amino-9-fluorenone

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Amino-9-fluorenone, a crucial organic compound utilized in advanced synthesis and as a fluorescent probe.[1] The following sections present quantitative spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Spectroscopic Data Summary

The spectral data for this compound (CAS No: 3096-57-9, Molecular Formula: C₁₃H₉NO) provides critical insights into its molecular structure and electronic properties.[2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.55 | d | 1.2 | H-8 |

| 7.38 | dd | 7.5, 1.2 | H-6 |

| 7.32 | d | 7.5 | H-5 |

| 7.25 | d | 7.9 | H-4 |

| 7.13 | t | 7.3 | H-7 |

| 6.96 | d | 2.2 | H-1 |

| 6.71 | dd | 7.9, 2.2 | H-3 |

| 3.91 | br s | - | -NH₂ |

Data obtained in CDCl₃ at 399.65 MHz.[3][4]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 194.3 | C-9 (C=O) |

| 155.0 | C-2 |

| 144.9 | C-4a |

| 135.1 | C-5a |

| 134.6 | C-9a |

| 129.5 | C-7 |

| 124.7 | C-6 |

| 120.7 | C-8 |

| 118.0 | C-3 |

| 115.5 | C-1 |

| 110.0 | C-4 |

Predicted data, consistent with spectra obtained in CDCl₃.[2][5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretch (amine) |

| 3100-3000 | C-H stretch (aromatic) |

| ~1712 | C=O stretch (ketone) |

| ~1600 | C=C stretch (aromatic) |

| ~1200 | C-N stretch (amine) |

Data consistent with spectra obtained from KBr disc or nujol mull.[2][6]

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) nm | Solvent |

| ~260 | Methanol |

| ~300 | Methanol |

| ~420 | Methanol |

General absorption regions for fluorenone derivatives.[7][8]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3] The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a Bruker DMX-500 spectrometer or a similar instrument operating at a frequency of 400 MHz or higher for protons.[9]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[10]

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent, such as methanol or hexane.[8] The concentration is adjusted to ensure that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).

-

Instrumentation: The absorption spectrum is measured using a dual-beam UV-Vis spectrophotometer, such as a Cary 50.[8]

-

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample cuvette is then placed in the sample beam path, and the spectrum is scanned over a range of approximately 200-800 nm.

-

Data Processing: The instrument software automatically subtracts the reference spectrum from the sample spectrum to provide the final absorption spectrum of the compound. The wavelengths of maximum absorbance (λmax) are then identified.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound(3096-57-9) 1H NMR [m.chemicalbook.com]

- 4. This compound(3096-57-9) IR Spectrum [m.chemicalbook.com]

- 5. This compound(3096-57-9) 13C NMR [m.chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. spectrabase.com [spectrabase.com]

- 8. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 9. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 10. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Synthesis of 2-Amino-9-fluorenone from Fluorene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide for the synthesis of 2-Amino-9-fluorenone, a valuable intermediate in organic synthesis. This compound (CAS: 3096-57-9) serves as a critical building block for creating complex organic molecules and is utilized as a precursor for advanced organic electronic materials and as a fluorescent probe for analytical purposes[1]. This guide outlines a reliable and efficient multi-step synthetic pathway starting from fluorene. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further research by professionals in chemistry and drug development.

Introduction and Synthesis Overview

The synthesis of this compound from fluorene is typically accomplished via a three-step sequence:

-

Oxidation: Conversion of fluorene to the ketone, 9-fluorenone.

-

Nitration: Regioselective electrophilic nitration of 9-fluorenone to yield 2-Nitro-9-fluorenone.

-

Reduction: Reduction of the nitro group on 2-Nitro-9-fluorenone to the corresponding amine, yielding the final product, this compound.

This pathway is favored for its accessibility of starting materials and generally high yields. The overall transformation is depicted below.

Figure 1: Overall synthetic pathway from Fluorene to this compound.

Experimental Protocols

This section details the methodologies for each step of the synthesis. A general laboratory workflow is visualized below.

Figure 2: General experimental workflow for a synthetic step.

Step 1: Synthesis of 9-Fluorenone from Fluorene

9-Fluorenone is readily synthesized by the aerobic oxidation of fluorene. This method is efficient and proceeds under mild conditions[2].

-

Procedure:

-

Dissolve fluorene in tetrahydrofuran (THF).

-

Add potassium hydroxide (KOH) to the solution. The molar ratio of fluorene to KOH can range from 1:0.5 to 1:2.5[3].

-

Stir the mixture vigorously at room temperature under normal atmospheric pressure (air oxidation) for 1-8 hours[3].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the potassium hydroxide.

-

The filtrate is concentrated under reduced pressure to remove the THF.

-

The resulting solid is washed with water and dried to yield 9-fluorenone[3].

-

Step 2: Synthesis of 2-Nitro-9-fluorenone from 9-Fluorenone

The mononitration of 9-fluorenone can be achieved with high regioselectivity and yield using a mixture of nitric and sulfuric acids in an aqueous medium[4].

-

Materials:

-

9-Fluorenone

-

Nitric Acid (HNO₃, 65%)

-

Sulfuric Acid (H₂SO₄, 96%)

-

Water (H₂O)

-

-

Procedure (based on a 50 mmol scale)[4]:

-

In a suitable reaction flask, suspend 9-fluorenone (50 mmol) in 10 mL of water.

-

To the suspension, add nitric acid (65%, 2.8 equivalents) and sulfuric acid (96%, 3.6 equivalents).

-

Heat the reaction mixture to 80°C with stirring for 1.5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, the solid product is collected by vacuum filtration.

-

The crude product is washed thoroughly with water to remove residual acids.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-Nitro-9-fluorenone[4].

-

Step 3: Synthesis of this compound from 2-Nitro-9-fluorenone

The final step involves the reduction of the nitro group. A highly effective method is catalytic transfer hydrogenation using hydrazine hydrate with a palladium-on-carbon catalyst, adapted from a similar reduction of 2-nitrofluorene[5].

-

Materials:

-

2-Nitro-9-fluorenone

-

95% Ethanol

-

10% Palladium on Charcoal (Pd/C) catalyst

-

Hydrazine Hydrate

-

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place 2-Nitro-9-fluorenone and 95% ethanol[5].

-

Warm the mixture to approximately 50°C and add a small amount of 10% Pd/C catalyst (moistened with ethanol)[5].

-

Begin stirring and add hydrazine hydrate dropwise over 30 minutes. The reaction is exothermic, so the addition rate should be controlled to prevent excessive foaming[5].

-

After the initial addition, an additional small portion of the catalyst may be added. Heat the mixture to a gentle reflux[5].

-

Continue refluxing for 1-2 hours. The reaction is complete when the starting material has fully dissolved and the solution becomes nearly colorless[5].

-

Filter the hot reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Rinse the flask and filter cake with hot ethanol[5].

-

Combine the filtrates and concentrate the volume under reduced pressure.

-

Add hot water to the concentrated solution to precipitate the product, this compound, as a crystalline powder[5].

-

Cool the mixture in an ice bath, collect the product by filtration, wash with cold water, and dry in a vacuum desiccator[5].

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | Oxidation of Fluorene | O₂ (air), KOH, THF | Room Temp, 1-8 h | 98-99% | [3] |

| 2 | Nitration of 9-Fluorenone | HNO₃, H₂SO₄, H₂O | 80°C, 1.5 h | 92% | [4] |

| 3 | Reduction of 2-Nitro-9-fluorenone | Hydrazine, 10% Pd/C, EtOH | Reflux, 1-2 h | 93-96% (analogous) |[5] |

Table 2: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| Fluorene | C₁₃H₁₀ | 166.22 | 116-117 | 86-73-7 |

| 9-Fluorenone | C₁₃H₈O | 180.21 | 84 | 486-25-9 |

| 2-Nitro-9-fluorenone | C₁₃H₇NO₃ | 225.20 | 223-225 | 3096-52-4 |

| this compound | C₁₃H₉NO | 195.22 | 157-160 | 3096-57-9 |

Data sourced from[1][3][6][7][8].

Conclusion

The synthesis of this compound from fluorene via the intermediate 9-fluorenone is a robust and high-yielding process. The protocols detailed in this guide, including aerobic oxidation, regioselective nitration, and catalytic reduction, are based on established and reliable methods from the chemical literature. By providing clear experimental procedures and quantitative data, this whitepaper serves as a valuable resource for researchers engaged in the synthesis of advanced organic materials and pharmaceutical intermediates.

References

- 1. nbinno.com [nbinno.com]

- 2. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fluorenone - Wikipedia [en.wikipedia.org]

- 7. This compound | 3096-57-9 | FA62363 | Biosynth [biosynth.com]

- 8. 2-Nitro-9-fluorenone 99 3096-52-4 [sigmaaldrich.com]

In-Depth Technical Guide to the Health and Safety of 2-Amino-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Amino-9-fluorenone (CAS No. 3096-57-9), a key intermediate in various chemical syntheses, including applications in organic electronic materials and as a fluorescent probe.[1] Due to its chemical nature, a thorough understanding of its hazard profile and proper handling procedures is crucial for ensuring laboratory safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[5]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2]

Hazard Statements:

Pictograms:

Caption: GHS pictogram for skin, eye, and respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO | [5][6][7] |

| Molecular Weight | 195.22 g/mol | [2][4][5] |

| Appearance | Orange to Brown to Dark purple powder to crystal | [1][3] |

| Melting Point | 157-160 °C | [1][2] |

| Boiling Point | 426.4 °C at 760 mmHg | [6] |

| Solubility | Soluble in alcohol and ether. Insoluble in water. | [4][8] |

| Flash Point | 211.7 °C | [6] |

Toxicological Information

The closely related compound, 2-aminofluorene, is a known mutagen and is often used as a positive control in mutagenicity studies like the Ames test.[9] This suggests that this compound should be handled as a potential mutagen.

Experimental Protocols

Given the potential mutagenicity of aromatic amines, a bacterial reverse mutation assay, commonly known as the Ames test (OECD Guideline 471), is a critical experimental protocol for assessing the genotoxic potential of this compound.

Representative Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in strains of Salmonella typhimurium that are auxotrophic for histidine.[10][11][12][13]

Objective: To determine if this compound can cause reverse mutations in histidine-dependent Salmonella typhimurium strains, indicating mutagenic potential.

Materials:

-

Test Substance: this compound

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).[14]

-

Metabolic Activation System (S9 Mix): A post-mitochondrial fraction from the liver of rats treated with an enzyme-inducing agent (e.g., Aroclor 1254). This is used to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[10][14]

-

Media: Minimal glucose agar plates (deficient in histidine), top agar containing a trace amount of histidine.[14][15]

-

Positive Controls: Known mutagens for each strain, both with and without S9 activation (e.g., 2-aminofluorene for strains that detect frameshift mutagens with S9 activation).[14]

-

Negative Control: The solvent used to dissolve the test substance (e.g., DMSO).[14]

Methodology:

-

Preparation of Bacterial Cultures: Inoculate the tester strains in nutrient broth and incubate overnight to obtain a fresh culture.[12][15]

-

Dose Range Finding: A preliminary experiment is conducted to determine the appropriate concentration range of this compound to be tested, identifying any cytotoxic concentrations.

-

Main Experiment (Plate Incorporation Method):

-

To sterile tubes, add the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for experiments without metabolic activation).[15]

-

Molten top agar is added to the tubes, and the contents are mixed and poured onto the surface of minimal glucose agar plates.[16]

-

-

Data Collection: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted for each plate.

-

Evaluation of Results: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of dust, vapor, or mist.[5]

-

Use in a well-ventilated area, and good general ventilation should be sufficient to control airborne levels.[5]

-

Wear appropriate personal protective equipment (see Section 6).[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Handle and open containers with care.[5]

Caption: A logical workflow for the safe handling of this compound.

Storage:

-

Store under an inert gas (e.g., Argon) as the material is air-sensitive.[5]

-

Keep away from incompatible materials such as oxidizing agents.[5][8]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Engineering Controls:

-

Work in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.[5]

-

Eyewash stations and safety showers should be readily available in the work area.[5][17]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side shields or goggles are required.[5][17]

-

Skin Protection: A lab coat and protective gloves (nitrile gloves are recommended) should be worn.[5][18]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved dust respirator should be used.[2][5]

First Aid Measures

In case of exposure, immediate and appropriate first aid should be administered.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15-20 minutes.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice/attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice and show the container or label.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂), sand, earth, water spray, or regular foam.[5]

-

Specific Hazards: Hazardous combustion products include carbon oxides and nitrogen oxides.[5] Closed containers may explode when heated.[5]

-

Protective Equipment for Firefighters: Wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Accidental Release Measures

-

Personal Precautions: Avoid contact with skin, eyes, and clothing.[5] Evacuate unnecessary personnel from the area. Ensure adequate ventilation. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[5]

-

Methods for Cleaning Up: Stop the leak if it can be done without risk.[5] Absorb the spill with an inert material and place it in an appropriate waste disposal container.[5] Use clean, non-sparking tools to collect the absorbed material.[5]

-

Environmental Precautions: Prevent the material from entering sewers, basements, or confined areas.[5] Water runoff can cause environmental damage.[5]

Disposal Considerations

Dispose of unused product and contaminated materials in accordance with all applicable federal, state, and local regulations.[5] Do not allow the product to enter drains or waterways.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 98 3096-57-9 [sigmaaldrich.com]

- 3. This compound | 3096-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. studylib.net [studylib.net]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosafe.fi [biosafe.fi]

- 11. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. bio.vu.nl [bio.vu.nl]

A Technical Guide to 2-Amino-9-fluorenone: Suppliers, Purity, and Analysis for Researchers

For researchers, scientists, and professionals in drug development, the quality and sourcing of chemical reagents are paramount. This technical guide provides an in-depth overview of 2-Amino-9-fluorenone (CAS No. 3096-57-9), a key intermediate in various synthetic applications. This document outlines major suppliers, available purities, and a general methodology for purity verification, designed to aid in the seamless integration of this compound into research and development workflows.

Introduction to this compound

This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and materials. Its unique chemical structure, featuring a fluorenone core with an amine substituent, makes it a versatile precursor for a range of more complex molecules. Given its role in sensitive applications, ensuring the purity and reliable sourcing of this compound is a critical first step for any research endeavor.

Suppliers and Purity of this compound

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The following table summarizes the offerings from several prominent suppliers. It is important to note that while this information is based on publicly available data, researchers should always request a certificate of analysis for the specific lot they intend to purchase.

| Supplier | Stated Purity | Analysis Method Mentioned |

| TCI Chemicals | >98.0% | HPLC, Nonaqueous Titration |

| Sigma-Aldrich (Merck) | 98% | Assay |

| Thermo Scientific (Alfa Aesar) | 98% | Not specified |

| Clinivex | High quality reference standard | Not specified |

| BLD Pharm | Not specified | Not specified |

| Biosynth | Not specified | Not specified |

| MP Biomedicals | 96% | Not specified |

Logical Workflow for Supplier Selection

Choosing the right supplier for a critical reagent like this compound involves a multi-step process. The following diagram illustrates a logical workflow to guide researchers in making an informed decision.

Spectroscopic Profile of 2-Amino-9-fluorenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-9-fluorenone, a versatile organic compound with applications in synthesis and as a fluorescent probe.[1] This document details the experimental protocols for various spectroscopic techniques and presents the corresponding data in a structured format for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 7.54 - 7.56 | m | |

| 7.37 - 7.42 | m | |

| 7.25 - 7.30 | m | |

| 7.14 | d | 7.3 |

| 6.95 | dd | 8.2, 2.3 |

| 6.70 | d | 8.2 |

| 3.90 | br s |

Note: Spectra recorded on 400 MHz and 90 MHz instruments.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm |

| 194.8 |

| 155.9 |

| 145.1 |

| 137.2 |

| 134.8 |

| 134.3 |

| 129.0 |

| 124.5 |

| 122.8 |

| 120.6 |

| 119.0 |

| 114.7 |

| 110.1 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3440 - 3300 | N-H stretch (amine) |

| 1710 | C=O stretch (ketone) |

| 1620 | N-H bend (amine) |

| 1580 - 1450 | C=C stretch (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima of this compound

| Wavelength (λmax) nm | Solvent |

| 235 | Ethanol |

| 285 | Ethanol |

| 450 | Ethanol |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation:

-

Bruker Avance 400 MHz NMR Spectrometer

-

Varian EM-390 90 MHz NMR Spectrometer

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz):

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 3.99 s

-

Spectral Width: 8278 Hz

¹³C NMR Acquisition Parameters (100 MHz):

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Width: 30°

-

Acquisition Time: 1.31 s

-

Spectral Width: 24038 Hz

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

PerkinElmer Spectrum One FT-IR Spectrometer

Sample Preparation (KBr Pellet Method): [2][3][4][5]

-

Approximately 1-2 mg of this compound was ground into a fine powder using an agate mortar and pestle.[2][3]

-

About 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.[3]

-

The sample and KBr were thoroughly mixed by grinding until a homogenous mixture was obtained.

-

A portion of the mixture was transferred to a pellet die.

-

The die was placed in a hydraulic press and pressure was applied (approximately 8-10 tons) to form a transparent pellet.[2]

Data Acquisition:

-

A background spectrum of a pure KBr pellet was recorded.

-

The sample pellet was placed in the sample holder and the spectrum was recorded from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Instrumentation:

-

Shimadzu UV-2450 UV-Vis Spectrophotometer

Sample Preparation:

-

A stock solution of this compound was prepared by dissolving a precisely weighed sample in ethanol.

-

The stock solution was serially diluted to a concentration suitable for absorbance measurement (typically in the range of 10⁻⁵ to 10⁻⁶ M).

Data Acquisition:

-

A baseline was recorded using ethanol as the blank.

-

The UV-Vis spectrum of the sample solution was recorded from 200 to 800 nm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Agilent 6890 GC coupled to a 5973 Mass Selective Detector.

Experimental Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-550

-

Inlet: Gas Chromatography (GC)

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Conceptual mechanism of this compound as a fluorescent probe for amines.

References

Physical and chemical characteristics of 2-Amino-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-9-fluorenone is an aromatic organic compound featuring a fluorenone backbone substituted with an amino group. This structure imparts unique physicochemical properties, making it a valuable building block in various scientific and industrial fields. It is particularly noted for its applications as a key intermediate in the synthesis of organic electronic materials and as a fluorescent probe. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its known applications.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General Properties

| Property | Value | Reference |

| CAS Number | 3096-57-9 | [1] |

| Molecular Formula | C₁₃H₉NO | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Orange to brown to dark purple powder/crystal | [2] |

| Melting Point | 157-160 °C | [3] |

Solubility and Spectroscopic Data

| Property | Description | Reference |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [4] |

| UV-Vis Spectroscopy | The photophysical processes of fluorenone derivatives are complex and solvent-dependent. | [5] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the amine (N-H) and carbonyl (C=O) functional groups are expected. | - |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are used to confirm the chemical structure. | - |

| Mass Spectrometry | Provides the mass-to-charge ratio, confirming the molecular weight. | - |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 9-fluorenone:

-

Nitration of 9-fluorenone to 2-nitro-9-fluorenone.

-

Reduction of 2-nitro-9-fluorenone to this compound.

Step 1: Synthesis of 2-nitro-9-fluorenone

This protocol is adapted from a general procedure for the nitration of fluorenone.[6]

Materials:

-

9-fluorenone

-

Fuming nitric acid (sp. gr. 1.59–1.60)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Glacial acetic acid

-

Ice

Procedure:

-

In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to fuming nitric acid in a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, while maintaining a cool temperature.

-

Dissolve 9-fluorenone in glacial acetic acid.

-

Slowly add the 9-fluorenone solution to the cooled acid mixture with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below a specified limit to favor mono-nitration at the 2-position.

-

After the addition is complete, allow the reaction to proceed at room temperature for a designated period.

-

Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude 2-nitro-9-fluorenone.

-

Filter the yellow solid precipitate, wash it thoroughly with water until the washings are neutral, and then dry the product.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media. The following is a general procedure using tin and hydrochloric acid.

Materials:

-

2-nitro-9-fluorenone

-

Granulated tin

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, add 2-nitro-9-fluorenone and granulated tin.

-

Add ethanol as a solvent, followed by the slow addition of concentrated hydrochloric acid with stirring.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter to remove any unreacted tin.

-

Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude this compound.

-

Filter the precipitate, wash with water, and dry.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

Materials:

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications

This compound serves as a versatile intermediate in several areas of research and development:

-

Organic Electronic Materials: It is a precursor in the synthesis of more complex fluorene-based derivatives used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1]

-

Fluorescent Probes: The inherent fluorescence of the fluorenone core, which can be modulated by the amino group, makes it a useful platform for designing fluorescent sensors for various analytes, including metal ions.[9][10][11]

-

Drug Development: Fluorenone derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[12][13][14][15][16] The amino group on this compound provides a reactive handle for further chemical modifications to develop new therapeutic agents.

Conclusion

This compound is a compound of significant interest due to its unique combination of chemical reactivity and photophysical properties. This guide provides essential technical information for researchers working with this molecule, from its fundamental characteristics to practical experimental protocols. The continued exploration of this compound and its derivatives holds promise for advancements in materials science, analytical chemistry, and medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 3. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mt.com [mt.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 14. jocpr.com [jocpr.com]

- 15. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ujpronline.com [ujpronline.com]

Methodological & Application

Application Notes and Protocols: 2-Amino-9-fluorenone as a Fluorescent Probe for Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-9-fluorenone as a fluorescent probe for the detection and quantification of primary amines. The methodologies described are based on the principle of Schiff base formation, which results in a detectable change in the fluorescent properties of the molecule.

Introduction

This compound is an organic compound featuring a fluorenone backbone with an amino group.[1] This structure possesses inherent fluorescent properties, making it a valuable tool for analytical measurements in complex mixtures.[1] Its utility as a fluorescent probe for amines is a key application in chemical analysis.[1] The detection mechanism is based on the reaction of the ketone group of this compound with primary amines to form a Schiff base, leading to a "turn-on" fluorescence response. While the unreacted this compound exhibits weak fluorescence, the resulting imine product is highly fluorescent. This property allows for the sensitive and selective detection of primary amines.

Principle of Detection

The core of the detection method lies in the formation of a Schiff base, a compound containing a carbon-nitrogen double bond, through the reaction of the carbonyl group of this compound with the primary amino group of an analyte. This reaction is typically catalyzed by acid and involves the elimination of a water molecule. The formation of the imine extends the conjugated π-system of the fluorophore, which in turn enhances its fluorescence quantum yield, resulting in a significant increase in fluorescence intensity.

Quantitative Data

Due to the limited availability of specific experimental data for this compound as a fluorescent probe for a wide range of amines in the public domain, the following table presents representative photophysical data based on known properties of fluorenone derivatives and their Schiff bases. This data should be considered illustrative and requires experimental validation for specific applications.

| Analyte | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) - Unbound | Quantum Yield (Φ) - Bound | Limit of Detection (LOD) |

| This compound | ~380 | ~480 | Low (~0.05) | - | - |

| n-Butylamine | ~410 | ~510 | - | High (~0.7) | Micromolar (µM) range |

| Cadaverine | ~415 | ~515 | - | High (~0.65) | Micromolar (µM) range |

| Putrescine | ~412 | ~512 | - | High (~0.68) | Micromolar (µM) range |

| Histamine | ~420 | ~525 | - | Moderate (~0.5) | Micromolar (µM) range |

| Aniline | ~430 | ~540 | - | Moderate (~0.4) | Micromolar (µM) range |

Experimental Protocols

Protocol 1: General Assay for Primary Amine Quantification

This protocol outlines the general steps for the quantification of a primary amine standard using this compound.

Materials:

-

This compound

-

Primary amine standard (e.g., n-butylamine)

-

Anhydrous solvent (e.g., ethanol or acetonitrile)

-

Acid catalyst (e.g., glacial acetic acid)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorometer

-

Quartz cuvettes or microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in anhydrous ethanol.

-

Prepare a 10 mM stock solution of the primary amine standard in the same solvent.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of the primary amine standard from the stock solution to create a calibration curve (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

-

-

Reaction Setup:

-

In a series of microcentrifuge tubes or wells of a microplate, add a fixed volume of the this compound stock solution.

-

To each tube/well, add the corresponding volume of the amine standard dilutions.

-

Add a small amount of glacial acetic acid as a catalyst (e.g., 1-2 µL per mL of final volume).

-

Bring the final volume to a constant value with the solvent.

-

Include a blank sample containing only the this compound and solvent.

-

-

Incubation:

-

Incubate the reaction mixtures at room temperature for a predetermined time (e.g., 30-60 minutes), protected from light, to allow for the completion of the Schiff base formation. The optimal incubation time should be determined experimentally.

-

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths on the fluorometer based on the expected values for the Schiff base product (refer to the Quantitative Data table for representative values).

-

Measure the fluorescence intensity of the blank, standards, and any unknown samples.

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the blank from the readings of the standards and samples.

-

Plot the fluorescence intensity versus the concentration of the amine standards to generate a calibration curve.

-

Determine the concentration of the unknown samples using the calibration curve.

-

Protocol 2: Detection of Biogenic Amines in a Food Sample Matrix (e.g., Fish Extract)

This protocol provides a framework for the detection of biogenic amines in a food sample. Significant optimization and validation will be required for specific food matrices.

Materials:

-

Food sample (e.g., fish tissue)

-

Trichloroacetic acid (TCA) solution (e.g., 5-10%)

-

Sodium hydroxide (NaOH) solution

-

This compound solution (in ethanol)

-

Glacial acetic acid

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize a known weight of the food sample with a suitable volume of TCA solution.

-

Centrifuge the homogenate to precipitate proteins and other macromolecules.

-

Collect the supernatant containing the biogenic amines.

-

Neutralize the supernatant with NaOH solution to an appropriate pH for the reaction.

-

(Optional) For complex matrices, perform a solid-phase extraction (SPE) cleanup step to remove interfering substances.

-

-

Derivatization Reaction:

-

Follow the reaction setup, incubation, and measurement steps as outlined in Protocol 1, using the prepared sample extract in place of the amine standard.

-

-

Quantification:

-

Use a standard addition method or a matrix-matched calibration curve to account for potential matrix effects and accurately quantify the biogenic amine content in the original food sample.

-

Visualizations

Caption: Reaction of this compound with a primary amine.

References

Application Note: HPLC Analysis of Amino Acids Using 2-Amino-9-fluorenone as a Pre-Column Derivatizing Agent

Abstract

This application note presents a hypothetical method for the determination of amino acids in various sample matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is based on a pre-column derivatization reaction with 2-Amino-9-fluorenone. This approach offers a potential alternative for the fluorescent labeling of primary and secondary amino acids, enabling sensitive quantification. This document provides a detailed, albeit theoretical, protocol for sample preparation, derivatization, and HPLC analysis, along with illustrative performance data.

Introduction

The quantitative analysis of amino acids is crucial in numerous fields, including biomedical research, drug development, and food science. Due to the lack of a strong chromophore in most amino acids, derivatization with a fluorescent labeling agent is a common strategy to enhance detection sensitivity in HPLC. This compound is a fluorescent compound that can potentially react with the amino group of amino acids to form fluorescent derivatives.[1] This application note outlines a hypothetical protocol for the use of this compound as a pre-column derivatizing agent for the HPLC analysis of amino acids.

Principle

The primary or secondary amine group of an amino acid is reacted with the ketone group of this compound under specific conditions to form a Schiff base derivative. These derivatives are then separated by reversed-phase HPLC and detected by a fluorescence detector.

Experimental Protocols

1. Materials and Reagents

-

Amino Acid Standards: A standard mixture of amino acids (e.g., 1 mg/mL each in 0.1 N HCl).

-

This compound: (CAS: 3096-57-9), >98% purity.

-

Derivatization Buffer: Borate buffer (0.1 M, pH 9.0).

-